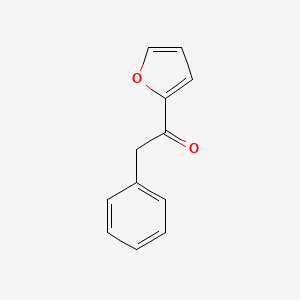

1-(2-Furyl)-2-phenylethanone

CAS No.:

Cat. No.: VC14429952

Molecular Formula: C12H10O2

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10O2 |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | 1-(furan-2-yl)-2-phenylethanone |

| Standard InChI | InChI=1S/C12H10O2/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 |

| Standard InChI Key | RPGLFLADGRRVLZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CO2 |

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 1-(furan-2-yl)-2-phenylethanone, reflecting its furan (oxygen-containing heterocycle) and acetophenone-derived structure. Key structural features include:

-

A furan ring (2-position substitution) providing aromaticity and reactivity.

-

A phenyl group attached to the ethanone backbone, contributing to hydrophobicity.

-

A ketone functional group, enabling nucleophilic reactions.

Structural Diagram:

Synthesis Methods

Claisen-Schmidt Condensation

A primary synthesis route involves the Claisen-Schmidt condensation between furfural and acetophenone under basic conditions (e.g., NaOH in ethanol). This method yields the target compound via dehydration .

Epoxide Ring-Opening and Oxidation

An alternative approach involves reacting furyl lithium with epoxides (e.g., 1,2-epoxytetradecane) followed by oxidation using pyridinium chlorochromate (PCC) .

-

Key Step: Formation of β-keto intermediates.

-

Advantage: Higher regioselectivity for complex derivatives .

Physical and Chemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 186.21 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | ~179–180°C (estimated) | |

| Density | 1.104 g/cm³ (analogous compound) | |

| Solubility | Soluble in ethanol, oils |

Chemical Reactivity

-

Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions).

-

Furan Ring: Undergoes electrophilic substitution (e.g., nitration) and Diels-Alder reactions .

-

Oxidation: Susceptible to oxidation at the α-position, forming diketones.

Applications and Biological Activity

Pharmaceutical Intermediates

1-(2-Furyl)-2-phenylethanone serves as a precursor for:

-

Heterocyclic compounds (e.g., pyridines, pyrimidines) with reported antimicrobial and anticancer activities .

-

Merrekentrone C analogs, studied for their biomimetic synthesis potential .

Material Science

Used in the synthesis of functionalized 3(2H)-furanones, which have applications in polymer chemistry .

Research Findings

Crystal Structure Analysis

A related compound, 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol, was crystallographically characterized (monoclinic, ), revealing planar furan and phenyl moieties .

Spectroscopic Data

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume